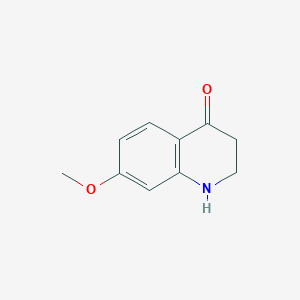

7-methoxy-2,3-dihydroquinolin-4(1H)-one

Beschreibung

Significance of the Dihydroquinolin-4(1H)-one Nucleus as a Privileged Scaffold in Organic and Medicinal Chemistry

The concept of a "privileged scaffold" refers to molecular frameworks that can bind to multiple biological targets with high affinity, making them versatile templates in drug discovery. openochem.orgmdpi.com The term was first introduced in 1988 to describe structural motifs that appear repeatedly in biologically active molecules. openochem.orgmdpi.comresearchgate.net These scaffolds serve as valuable starting points for creating libraries of compounds, which can increase the efficiency of identifying new drug candidates. openochem.orgnih.gov

The 2,3-dihydroquinolin-4(1H)-one core is considered an emerging privileged scaffold. nih.gov Its importance is underscored by the wide array of pharmacological properties exhibited by its derivatives, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. nih.gov The structural versatility of this nucleus allows for modifications that can fine-tune its biological activity for specific targets. openochem.org Dihydroquinolin-4(1H)-one derivatives have been designed and synthesized as potent anticancer agents, with some compounds showing the ability to inhibit tubulin polymerization, induce apoptosis, and arrest the cell cycle in cancer cells. nih.gov

Historical Development and Current Trends in Quinolone Chemistry Research

The history of quinolone chemistry began in 1962 with the accidental discovery of nalidixic acid, a byproduct of the synthesis of the antimalarial drug chloroquine (B1663885). oup.comnih.gov This first-generation quinolone showed modest activity against Gram-negative bacteria. nih.gov Subsequent research focused on modifying the basic quinolone nucleus to improve its properties. nih.gov A significant breakthrough occurred in the 1970s and 1980s with the introduction of a fluorine atom at the C-6 position and a piperazine (B1678402) ring at the C-7 position, leading to the development of the second-generation fluoroquinolones, such as norfloxacin (B1679917) and ciprofloxacin. oup.cominfectweb.comresearchgate.net These modifications greatly enhanced antibacterial activity against Gram-negative bacteria and improved activity against Gram-positive bacteria. oup.commdpi.com

The development continued with third and fourth-generation fluoroquinolones, which offered an even broader spectrum of activity, including against anaerobic bacteria and atypical pathogens. nih.govmdpi.commdpi.com Compounds like levofloxacin (B1675101) and moxifloxacin, known as "respiratory quinolones," demonstrated strong activity against common pathogens causing community-acquired pneumonia. infectweb.com

Current trends in quinolone research are driven by the need to overcome growing antibiotic resistance. mdpi.commdpi.com Research focuses on several key areas:

Improving pharmacokinetic properties to allow for more convenient dosing regimens. nih.gov

Enhancing activity against Gram-positive cocci, anaerobes, and fluoroquinolone-resistant strains. nih.govnih.gov

Exploring new therapeutic applications , moving beyond antibacterial agents to develop anticancer, antitubercular, antiviral, and antifungal compounds. nih.govresearchgate.net Structural modifications, particularly at the C-7 position, can shift the compound's affinity from bacterial enzymes to mammalian topoisomerases, making them potential candidates for cancer therapy. nih.govresearchgate.net

Improving safety profiles by modifying the structure to reduce side effects like phototoxicity. oup.comnih.gov

The ongoing exploration of the quinolone scaffold highlights its enduring importance in medicinal chemistry, with new derivatives continually being synthesized and evaluated for a wide range of therapeutic applications. nih.govresearchgate.net

Structure

2D Structure

Eigenschaften

IUPAC Name |

7-methoxy-2,3-dihydro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-7-2-3-8-9(6-7)11-5-4-10(8)12/h2-3,6,11H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXMJBPUDUVWRGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)CCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405116 | |

| Record name | 7-methoxy-2,3-dihydro-1H-quinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879-56-1 | |

| Record name | 7-methoxy-2,3-dihydro-1H-quinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxy-1,2,3,4-tetrahydroquinolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 7 Methoxy 2,3 Dihydroquinolin 4 1h One Derivatives

Rational Design and Convergent Synthesis Strategies for the 2,3-Dihydroquinolin-4(1H)-one Core

The synthesis of the 2,3-dihydroquinolin-4(1H)-one core, particularly with specific substitution patterns like the 7-methoxy group, has been the subject of extensive research. Modern synthetic methods have moved towards convergent and atom-economical approaches that allow for the rapid construction of this key heterocyclic system from simple precursors. These strategies include multicomponent reactions, acid-catalyzed cyclizations, and transition-metal-catalyzed processes, which offer significant advantages in terms of efficiency and molecular diversity.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules in a single step from three or more starting materials. While specific examples for the direct synthesis of 7-methoxy-2,3-dihydroquinolin-4(1H)-one via MCRs are not extensively documented, the principles of known MCRs for similar heterocyclic systems can be applied.

A plausible three-component approach for the synthesis of a substituted this compound would involve the reaction of 3-methoxyaniline, an aldehyde, and an activated alkene, such as an α,β-unsaturated carbonyl compound. For instance, the reaction of 3-methoxyaniline, a substituted benzaldehyde, and 1-acetylcyclohexene in the presence of a catalyst like iodine can be envisioned to produce a polycyclic quinolinone derivative. nih.gov The reaction likely proceeds through the initial formation of an imine from the aniline and aldehyde, followed by a Michael-type addition of the enolate from the activated alkene, and subsequent intramolecular cyclization and dehydration to yield the dihydroquinolinone core.

Table 1: Plausible Multicomponent Reaction for this compound Derivatives

| Component 1 | Component 2 | Component 3 | Catalyst | Product |

| 3-Methoxyaniline | Aromatic Aldehyde | Activated Alkene | Iodine | Substituted this compound |

Brønsted and Lewis Acid-Mediated Cyclization and Sequential Reactions

Acid-catalyzed cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including the 2,3-dihydroquinolin-4(1H)-one core. Both Brønsted and Lewis acids can be employed to promote the intramolecular cyclization of suitable acyclic precursors.

One common strategy involves the intramolecular Friedel-Crafts-type acylation of N-aryl-β-alanine derivatives. For the synthesis of this compound, this would involve the cyclization of N-(3-methoxyphenyl)-β-alanine. This reaction is typically promoted by strong acids such as polyphosphoric acid (PPA) or Eaton's reagent, which facilitate the electrophilic attack of the carboxylic acid moiety onto the electron-rich aromatic ring. The methoxy (B1213986) group at the meta position directs the cyclization to the ortho and para positions, with the para-cyclization leading to the desired 7-methoxy isomer.

Another powerful acid-catalyzed approach is the intramolecular aza-Michael addition. In this method, a precursor containing both an aniline nitrogen and an α,β-unsaturated carbonyl moiety is cyclized. For example, a chalcone derivative prepared from 3-methoxyacetophenone and a suitable aldehyde can be reacted with an amine to form an enaminone, which then undergoes intramolecular cyclization upon treatment with an acid to furnish the 2,3-dihydroquinolin-4(1H)-one.

Domino reactions, such as a Michael addition followed by an intramolecular SNAr reaction, have also been employed for the synthesis of N-alkyl-2,3-dihydro-4(1H)-quinolinones. mdpi.com

Catalyzed Cycloaddition Reactions, including Click Chemistry

Cycloaddition reactions, particularly the Diels-Alder reaction, offer a convergent and stereocontrolled route to cyclic systems. The aza-Diels-Alder reaction, which involves the [4+2] cycloaddition of an imine (the aza-diene component) with a dienophile, can be a viable strategy for the synthesis of the tetrahydroquinoline core, which can be subsequently oxidized to the desired 2,3-dihydroquinolin-4(1H)-one.

In a potential synthetic route, an imine is generated in situ from 3-methoxyaniline and an aldehyde. This imine can then react with an electron-rich dienophile, such as Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene), in the presence of a Lewis acid catalyst. This cycloaddition would yield a substituted tetrahydroquinoline derivative, which upon hydrolysis of the enol ether and subsequent oxidation would provide the this compound. The use of chiral catalysts can also enable enantioselective synthesis through this pathway.

While "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for forming triazole rings, its direct application in the synthesis of the dihydroquinolinone core is not straightforward. However, it could be employed to introduce substituents or link the dihydroquinolinone core to other molecules.

Oxidative Aromatization of Dihydroquinolinones

The 2,3-dihydroquinolin-4(1H)-one core can undergo oxidative aromatization to yield quinoline (B57606) derivatives. This transformation is particularly useful for accessing 4-alkoxyquinolines. The reaction of a 2-aryl-2,3-dihydroquinolin-4(1H)-one with an oxidizing agent in the presence of an alcohol leads to the formation of the corresponding 4-alkoxy-2-arylquinoline.

A common and effective reagent for this transformation is molecular iodine in refluxing methanol. nih.gov This method provides a direct route to 4-methoxyquinolines from their dihydro precursors. The reaction proceeds through the oxidation of the dihydroquinolinone to a quinolin-4-one intermediate, which is then trapped by methanol to form the 4-methoxyquinoline product. Other oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and transition-metal-activated persulfate salts have also been successfully employed for the oxidative aromatization of dihydroquinolin-2(1H)-ones. acs.orgnih.gov

Table 2: Reagents for Oxidative Aromatization of Dihydroquinolinones

| Dihydroquinolinone Derivative | Oxidizing Agent | Solvent | Product |

| 2-Aryl-2,3-dihydroquinolin-4(1H)-one | Iodine | Methanol | 4-Methoxy-2-arylquinoline |

| 3,4-Dihydroquinolin-2(1H)-one | DDQ | Various | Quinolin-2(1H)-one |

| 3,4-Dihydroquinolin-2(1H)-one | Persulfate salts/Transition metal | Various | Quinolin-2(1H)-one |

Grignard Reagent-Initiated Transformations

The carbonyl group at the C4 position of the 2,3-dihydroquinolin-4(1H)-one core is susceptible to nucleophilic attack by organometallic reagents such as Grignard reagents. masterorganicchemistry.com This reaction provides a convenient method for the introduction of alkyl or aryl substituents at the C4 position, leading to the formation of tertiary alcohols.

The reaction of a this compound derivative with an arylmagnesium bromide, for instance, would result in the formation of a 4-aryl-7-methoxy-1,2,3,4-tetrahydroquinolin-4-ol. researchgate.net These tertiary alcohols can serve as valuable intermediates for further transformations. For example, acid-catalyzed dehydration of the 4-ol can lead to the formation of a 1,2-dihydroquinoline or, with subsequent oxidation, a fully aromatized quinoline.

Table 3: Grignard Reaction with 2,3-Dihydroquinolin-4(1H)-one

| Substrate | Grignard Reagent | Product |

| This compound | RMgX (R = alkyl, aryl) | 4-R-7-methoxy-1,2,3,4-tetrahydroquinolin-4-ol |

Sonogashira Coupling and Subsequent Cyclization

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a versatile tool for the formation of carbon-carbon bonds. wikipedia.orgorganic-chemistry.org This reaction can be employed in a tandem sequence with a cyclization step to construct the 2,3-dihydroquinolin-4(1H)-one ring system.

A potential synthetic route would commence with a suitably protected 2-halo-3-methoxyaniline. Sonogashira coupling of this aniline derivative with a terminal alkyne bearing a protected hydroxyl group or a carbonyl equivalent would yield a 2-alkynyl-aniline intermediate. Subsequent deprotection and intramolecular cyclization, often catalyzed by a transition metal or promoted by acid or base, would lead to the formation of the six-membered heterocyclic ring of the dihydroquinolinone. For example, an intramolecular hydroamination/cyclization of the amino group onto the alkyne would form an enamine, which could then tautomerize to the more stable dihydroquinolinone.

Derivatization and Functionalization Strategies

The unique structural features of this compound, including a secondary amine, an activated aromatic ring, and a ketone, provide multiple sites for chemical modification. These sites allow for a range of derivatization strategies to be employed.

N-Alkylation and O-Alkylation Procedures

The presence of both a nitrogen atom within the dihydroquinolinone ring and a carbonyl group allows for competitive N-alkylation and O-alkylation reactions. The regioselectivity of these reactions is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent.

N-Alkylation: This is typically achieved under basic conditions where the nitrogen atom is deprotonated to form an amide anion, which then acts as a nucleophile. Common bases used include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). The subsequent addition of an alkyl halide (e.g., iodomethane, benzyl bromide) leads to the formation of the N-alkylated product. A boronic acid-catalyzed, one-pot tandem reduction of quinolines followed by reductive alkylation with an aldehyde represents a modern approach to synthesizing N-alkyl tetrahydroquinolines, which are structurally related. acs.orgorganic-chemistry.org This method utilizes a Hantzsch ester as the reductant under mild conditions. acs.orgorganic-chemistry.org

O-Alkylation: In contrast, O-alkylation is favored under conditions that promote the formation of the enolate of the ketone. While less common for this specific scaffold compared to N-alkylation, the use of silver salts (e.g., Ag₂O) in a non-polar solvent can favor O-alkylation. The reaction with a hard alkylating agent, such as a trialkyloxonium salt (e.g., trimethyloxonium tetrafluoroborate), can also lead to the formation of the O-alkylated product, which is an imino ether.

The general principle governing the selectivity is based on Hard and Soft Acid-Base (HSAB) theory. The nitrogen anion is a softer nucleophile, preferring reaction with softer electrophiles like alkyl halides. The oxygen of the enolate is a harder nucleophile, reacting more readily with harder electrophiles.

Table 1: Representative Alkylation Conditions

| Reaction Type | Reagents | Solvent | Typical Product |

|---|---|---|---|

| N-Alkylation | Alkyl Halide, NaH | DMF | 1-Alkyl-7-methoxy-2,3-dihydroquinolin-4(1H)-one |

| Reductive N-Alkylation | Aldehyde, Hantzsch Ester, Arylboronic Acid | DCE | 1-Alkyl-7-methoxy-1,2,3,4-tetrahydroquinoline |

| O-Alkylation | Alkyl Halide, Ag₂O | Benzene | 4-Alkoxy-7-methoxy-2,3-dihydroquinoline |

Regioselective Halogenation Reactions

Electrophilic aromatic substitution on the benzene ring of the this compound scaffold is a key functionalization strategy. The methoxy group at the C-7 position is a strongly activating, ortho, para-directing group. The amide group within the heterocyclic ring is a deactivating group. Therefore, electrophilic attack is directed to the positions ortho and para to the methoxy group, which are C-6 and C-8.

Bromination: Regioselective bromination can be achieved using reagents like N-Bromosuccinimide (NBS) in a suitable solvent such as carbon tetrachloride (CCl₄) or dichloromethane (DCM). The use of a mild Lewis acid catalyst may be employed to enhance the reaction rate. Due to steric hindrance from the adjacent heterocyclic ring, the substitution is most likely to occur at the C-6 position.

Chlorination: Similarly, chlorination can be performed using N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). The reaction proceeds via an electrophilic aromatic substitution mechanism, with the chlorine atom being introduced regioselectively at the C-6 or C-8 position, governed by the directing effect of the methoxy group.

The general mechanism involves the generation of a halogen electrophile, which is then attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). masterorganicchemistry.comyoutube.com Subsequent deprotonation restores the aromaticity and yields the halogenated product. masterorganicchemistry.com The choice of halogenating agent and reaction conditions can be tuned to control the degree of halogenation and prevent side reactions. mdpi.com

Table 2: Halogenation Reagents and Expected Products

| Halogenation Type | Reagent | Catalyst (if needed) | Major Regioisomeric Product |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | Acetic Acid | 6-Bromo-7-methoxy-2,3-dihydroquinolin-4(1H)-one |

| Chlorination | N-Chlorosuccinimide (NCS) | --- | 6-Chloro-7-methoxy-2,3-dihydroquinolin-4(1H)-one |

Demethylation Techniques for Hydroxyl Analogues

The conversion of the 7-methoxy group to a 7-hydroxyl group is a crucial transformation for creating analogues with different biological properties. This demethylation is most commonly and effectively achieved using strong Lewis acids.

Boron Tribromide (BBr₃): This is the reagent of choice for the cleavage of aryl methyl ethers. chem-station.comorgsyn.orgresearchgate.netcommonorganicchemistry.com The reaction is typically carried out in an anhydrous solvent like dichloromethane (DCM) at low temperatures (e.g., -78 °C to 0 °C) to control the high reactivity of BBr₃. chem-station.comcommonorganicchemistry.com The mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, followed by a nucleophilic attack of the bromide ion on the methyl group in an Sₙ2 reaction, releasing bromomethane gas. A subsequent aqueous workup hydrolyzes the resulting aryloxy-dibromoborane intermediate to yield the desired 7-hydroxy-2,3-dihydroquinolin-4(1H)-one. chem-station.com

Other Reagents: While BBr₃ is highly efficient, other reagents can also be used. Strong Brønsted acids such as 47% hydrobromic acid (HBr) can effect demethylation, though this often requires harsh conditions, such as heating at high temperatures (around 130 °C). chem-station.com Aluminum chloride (AlCl₃) is another Lewis acid that can be employed for this purpose. chem-station.com

Synthesis of Oxime Derivatives and their Transformations

The ketone at the C-4 position can be readily converted into an oxime derivative, which can then undergo further transformations.

Oxime Synthesis: The synthesis of this compound oxime is achieved by reacting the ketone with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base, such as sodium acetate or pyridine (B92270). The reaction is typically carried out in a protic solvent like ethanol. The base neutralizes the HCl released, liberating free hydroxylamine which then condenses with the ketone.

Transformations of the Oxime: The oxime derivative is a valuable intermediate, most notably for the Beckmann rearrangement . masterorganicchemistry.comwikipedia.orgalfa-chemistry.comorganic-chemistry.org This acid-catalyzed rearrangement converts the oxime into a lactam. wikipedia.org Treatment of the this compound oxime with a strong acid such as sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or with reagents like phosphorus pentachloride (PCl₅) or tosyl chloride, initiates the rearrangement. wikipedia.orgalfa-chemistry.com The reaction proceeds stereospecifically, with the group anti-periplanar to the hydroxyl group migrating. alfa-chemistry.com In this case, the rearrangement would involve the migration of the C-3 carbon to the nitrogen atom, leading to the formation of a seven-membered lactam, 8-methoxy-1,2,3,4-tetrahydro-1,5-benzodiazepin-2-one.

Preparation of Chalcone and Triazole-Containing Hybrid Structures

Molecular hybridization is a powerful strategy in medicinal chemistry, and the this compound scaffold has been used to create novel chalcone and triazole hybrids.

Chalcone Synthesis: Chalcones are typically synthesized via a Claisen-Schmidt condensation, which is a base-catalyzed aldol condensation between a ketone and an aromatic aldehyde. wikipedia.orgnih.govtaylorandfrancis.com In this context, the C-3 methylene group of this compound, being adjacent to the carbonyl group, is acidic and can be deprotonated by a strong base (e.g., NaOH or KOH) to form an enolate. This enolate can then act as a nucleophile, attacking a substituted aromatic aldehyde. The resulting aldol adduct readily dehydrates to yield the α,β-unsaturated ketone system characteristic of a chalcone, specifically a 3-(substituted-benzylidene)-7-methoxy-2,3-dihydroquinolin-4(1H)-one.

Triazole Synthesis: The synthesis of triazole-containing hybrids often utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netnih.govwikipedia.orgijpsjournal.comorganic-chemistry.org To prepare these hybrids, the this compound scaffold must first be functionalized with either an azide or a terminal alkyne group.

Alkyne-functionalized quinolinone: This can be prepared via N-alkylation using propargyl bromide. The resulting N-propargyl-7-methoxy-2,3-dihydroquinolin-4(1H)-one can then be reacted with various organic azides in the presence of a Cu(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) to form the 1,4-disubstituted 1,2,3-triazole ring.

Azide-functionalized quinolinone: Alternatively, an N-alkylated derivative bearing a terminal halide can be synthesized and subsequently converted to an azide using sodium azide (NaN₃). This azide-functionalized quinolinone can then undergo the CuAAC reaction with a variety of terminal alkynes.

This molecular hybridization approach allows for the combination of the quinolone pharmacophore with the diverse functionalities of chalcones and triazoles. researchgate.netnih.govmdpi.com

Elucidation of Reaction Mechanisms and Pathways

The transformations of this compound are governed by well-established organic reaction mechanisms.

Alkylation: N-alkylation proceeds via a standard Sₙ2 mechanism, where the nucleophilic nitrogen atom attacks the electrophilic carbon of the alkylating agent. The reductive amination pathway involves the formation of an iminium intermediate from the tetrahydroquinoline and an aldehyde, which is then reduced in situ by the Hantzsch ester. acs.org

Halogenation: The regioselective halogenation of the aromatic ring is a classic electrophilic aromatic substitution (EAS). wikipedia.org The methoxy group at C-7 strongly activates the ring towards electrophilic attack and directs incoming electrophiles to the C-6 and C-8 positions through resonance stabilization of the cationic intermediate (arenium ion). The formation of this intermediate is the rate-determining step.

Demethylation: The BBr₃-mediated demethylation mechanism is initiated by the formation of an oxonium ion complex between the ether oxygen and the Lewis acid. chem-station.com This is followed by an Sₙ2 displacement of the aryloxy-dibromoborane by a bromide ion on the methyl group.

Oxime Transformation: The Beckmann rearrangement is initiated by converting the oxime hydroxyl into a good leaving group, often by protonation in strong acid. masterorganicchemistry.comalfa-chemistry.com This is followed by a concerted researchgate.netnih.gov-shift of the group anti to the leaving group, which migrates from carbon to the electron-deficient nitrogen, displacing water and forming a nitrilium ion intermediate. alfa-chemistry.comyoutube.com This intermediate is then attacked by water, and after tautomerization, yields the final lactam product.

Hybrid Synthesis: The Claisen-Schmidt condensation mechanism involves the base-catalyzed formation of a nucleophilic enolate from the C-3 position of the quinolinone. This enolate then adds to the electrophilic carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate (aldol adduct) is typically unstable and undergoes rapid base-catalyzed dehydration to form the conjugated chalcone. The CuAAC "click" reaction proceeds through a catalytic cycle involving copper(I) acetylide intermediates, which react with the azide in a concerted but asynchronous cycloaddition to regioselectively form the 1,4-disubstituted triazole product.

Investigation of Free Radical and Cascade Strategies

The synthesis of 2,3-dihydroquinolin-4(1H)-one derivatives, including those with a 7-methoxy substitution, has been significantly advanced through the development of free radical and cascade reaction strategies. These methods offer efficient pathways to construct the core dihydroquinolinone skeleton by forming multiple chemical bonds in a single, sequential process.

Free radical-mediated reactions provide a powerful tool for the synthesis of complex molecules from simple precursors. In the context of dihydroquinolinone synthesis, these reactions often involve the generation of a radical species that adds to an unsaturated system, followed by an intramolecular cyclization. For instance, a common strategy is the tandem radical addition/cyclization of N-arylcinnamamides. mdpi.com The process can be initiated by various methods, including the use of metal catalysts or radical initiators. One proposed mechanism involves a palladium catalyst facilitating a single electron transfer to produce a radical species, which then adds to the double bond of an N-arylcinnamamide. mdpi.com This is followed by an intramolecular cyclization and subsequent steps to yield the final 3,4-disubstituted dihydroquinolin-2(1H)-one product. mdpi.com Similarly, silver-induced tandem radical addition/cyclization reactions have been employed for the synthesis of cyano-containing dihydroquinolinones. mdpi.com

Cascade reactions, also known as domino or tandem reactions, have emerged as a highly effective strategy for synthesizing complex heterocyclic systems like dihydroquinolinones. researchgate.net These reactions combine multiple transformations into one synthetic operation without isolating intermediates, which enhances efficiency and atom economy. researchgate.net A notable example is the metal-free, arylsulfonyl radical-triggered 1,7-enyne cyclization. This method allows for the three-component halosulfonylation of 1,7-enynes to efficiently construct densely functionalized 3,4-dihydroquinolin-2(1H)-ones. nih.gov The reaction proceeds through an in situ-generated sulfonyl radical that triggers an α,β-conjugated addition, a 6-exo-dig cyclization, and a final radical coupling sequence, resulting in the formation of C–S, C–C, and C-Halogen bonds in a single process. nih.gov

Table 1: Examples of Radical and Cascade Strategies in Dihydroquinolinone Synthesis

| Reaction Type | Reactants | Catalyst/Initiator | Key Steps | Product Type |

|---|---|---|---|---|

| Palladium-Catalyzed Intermolecular Radical Cascade | N-phenylcinnamamide, Cyclohexyl bromide | Pd(0) complex, LEDs | Radical addition, Intramolecular cyclization, Deprotonation | 3,4-disubstituted DHQOs mdpi.com |

| Silver-Induced Tandem Radical Cyclization | N-arylcinnamamides, CH3CN | AgOAc | Radical addition, Intramolecular radical cyclization, Oxidation | Cyano-containing DHQOs mdpi.com |

| Copper-Catalyzed Tandem Radical Cyclization | N-arylcinnamamides, Benzyl hydrocarbons | Cu2O, TBPB (oxidant) | Radical addition/cyclization | Trans-DHQOs mdpi.com |

| Arylsulfonyl Radical-Triggered Cascade | 1,7-enynes, Arylsulfonyl hydrazides, NIS/NBS | None (metal-free) | Sulfonyl radical addition, 6-exo-dig cyclization, Radical coupling | N-sulfonylated quinolin-2(1H)-ones nih.gov |

Green Chemistry Principles in Dihydroquinolinone Synthesis

Green chemistry, also known as sustainable chemistry, focuses on designing chemical products and processes that minimize or eliminate the use and generation of hazardous substances. sekisuidiagnostics.comjetir.org The application of its twelve principles, developed by Paul Anastas and John Warner, is crucial for the sustainable synthesis of pharmacologically relevant molecules like this compound. msu.edu

Key principles of green chemistry relevant to dihydroquinolinone synthesis include:

Waste Prevention: It is more effective to prevent waste formation than to treat it after it has been created. msu.edu Cascade reactions, as discussed previously, contribute significantly to this principle by reducing the number of steps and purification procedures, thereby minimizing waste.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org Reactions like cycloadditions and tandem cyclizations are inherently more atom-economical than multi-step linear syntheses that often involve protecting groups and generate stoichiometric byproducts.

Less Hazardous Chemical Syntheses: Methods should be designed to use and generate substances with little or no toxicity. jetir.org This involves replacing toxic reagents and solvents with safer alternatives. For example, the use of Oxone as an oxidant in the direct arylhydroxylation of N-arylcinnamamides represents a greener alternative to traditional heavy-metal oxidants. mdpi.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. jetir.org Catalysts, used in small amounts, can carry out a single reaction many times, are often more selective, reduce energy requirements, and minimize waste compared to stoichiometric reagents. jetir.org Many modern syntheses of dihydroquinolinones rely on metal or organocatalysts. mdpi.com

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. greenchemistry-toolkit.org Researchers are exploring solvent-free reaction conditions or the use of greener solvents like water, ethanol, or ionic liquids in the synthesis of quinolinone derivatives. researchgate.net

Table 2: Application of Green Chemistry Principles to Dihydroquinolinone Synthesis

| Green Chemistry Principle | Application in Dihydroquinolinone Synthesis | Example |

|---|---|---|

| Waste Prevention | Employing cascade or one-pot reactions to reduce intermediate isolation and purification steps. researchgate.netmsu.edu | A multi-component reaction to assemble the dihydroquinolinone core from simple starting materials. |

| Atom Economy | Designing addition and cyclization reactions where most atoms of the reactants are incorporated into the product. greenchemistry-toolkit.org | A [3+2] cycloaddition reaction to form a key intermediate. nih.gov |

| Less Hazardous Synthesis | Replacing toxic reagents with safer alternatives. jetir.org | Using Oxone for hydroxylation instead of heavy metal-based oxidants. mdpi.com |

| Catalysis | Using catalytic amounts of a substance to promote the reaction instead of stoichiometric reagents. jetir.org | Palladium or copper-catalyzed cyclization reactions. mdpi.com |

| Safer Solvents | Conducting reactions in environmentally benign solvents or under solvent-free conditions. greenchemistry-toolkit.org | Synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives in ethanol at room temperature. researchgate.net |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to minimize energy consumption. | Ammonium chloride-catalyzed synthesis of dihydroquinazolinones at room temperature. researchgate.net |

Stability and Oxidative Pathways of 2,3-Dihydroquinolin-4(1H)-ones

The chemical stability of the 2,3-dihydroquinolin-4(1H)-one scaffold is a critical aspect, particularly its susceptibility to oxidation. The dihydroaromatic ring system can undergo oxidation to form the corresponding fully aromatic 4(1H)-quinolinone. This transformation represents a common metabolic pathway and can also occur under various chemical conditions.

The oxidation of the 2,3-dihydro bond to form an aromatic quinolinone is a key transformation. For example, in the related 2,3-dihydroquinazolin-4(1H)-one series, treatment with potassium permanganate (KMnO4) can convert them to the corresponding quinazolin-4(3H)-ones. nih.gov This indicates that the heterocyclic ring is prone to dehydrogenation or oxidation to achieve a more stable aromatic state.

Autoxidation processes have also been observed in related quinolinone systems. For instance, 4-hydrazinylquinolin-2(1H)-ones can undergo an autoxidation reaction when heated in pyridine, leading to a dimerization and oxidation cascade. mdpi.com While this involves a different substituent, it highlights the potential for the quinolinone core to participate in oxidative reactions, even with atmospheric oxygen under certain conditions. The stability of the final oxidized products can be significant; in some cases, quantum mechanical calculations have been performed to confirm the stability of the formed aromatic structures. mdpi.com

The susceptibility to oxidation implies that the 2,3-dihydroquinolin-4(1H)-one structure can act as a precursor to the more stable aromatic 4-hydroxyquinoline system. This oxidative pathway is an important consideration in the handling, storage, and biological activity of these compounds.

Table 3: Oxidative Transformations of Dihydroquinolinone-Related Scaffolds

| Starting Material | Reagents/Conditions | Product | Transformation Type |

|---|---|---|---|

| 2,3-dihydroquinazolin-4(1H)-ones | KMnO4 | Quinazolin-4(3H)-ones | Chemical Oxidation nih.gov |

| 4-hydrazinylquinolin-2(1H)-ones | Pyridine, heat | Dimerized and oxidized pyridazino-diquinolones | Autoxidation Cascade mdpi.com |

| 2,3-dihydroquinolin-4(1H)-one | [Oxidizing Agent] | 4-Hydroxyquinoline | Aromatization/Dehydrogenation |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Identification of Essential Structural Elements for Modulated Biological Activity

The biological activity of compounds based on the 7-methoxy-2,3-dihydroquinolin-4(1H)-one framework is fundamentally dictated by its core heterocyclic structure. The quinolinone skeleton is a recognized pharmacophore that has been utilized to develop a variety of mechanism-based immune modulators and inhibitors of enzymes like the p38 MAP kinase. nih.govresearchgate.netnih.gov

Key structural features essential for the biological activity of this class of compounds include:

The Quinolinone Core: The foundational quinoline (B57606) ring system linked to a carbonyl group is a primary determinant of biological activity. mdpi.com Both natural and synthetic compounds featuring the 3,4-dihydro-2(1H)-quinolinone core exhibit a wide range of effects. tandfonline.combohrium.com

Saturation of the Heterocyclic Ring: The degree of saturation in the pyridine (B92270) ring can modulate activity. For instance, in the context of p38 MAP kinase inhibitors, replacing the dihydroquinolinone pharmacophore with a fully aromatic quinolinone structure has been shown to enhance inhibitory activity. nih.govresearchgate.net

Substitution at the N1 Position: The nature of the substituent on the nitrogen atom at position 1 is critical for modulating the pharmacological profile. mdpi.com

These elements collectively form the basic scaffold upon which further modifications can be made to fine-tune activity, selectivity, and pharmacokinetic properties.

Role of Specific Substituents in Activity and Selectivity Profiles

The methoxy (B1213986) group at the C-7 position significantly impacts the electronic properties and interaction capabilities of the molecule. Methoxy groups are known to play a crucial role in the anticancer activity of various quinoline-based compounds. researchgate.net

In studies on related heterocyclic systems, such as imidazoquinolines, a C-7 methoxy group was found to substantially increase agonist activity for Toll-like receptors (TLR7/8). nih.gov This enhancement is attributed to the strong electron-donating properties of the methoxy group, which increases the electron density of the aromatic ring system. This, in turn, may strengthen hydrogen bonding interactions with target receptors. nih.gov Similarly, in coumarin-quinoline hybrids, a methoxy group at the 7-position conferred dual inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These findings suggest that the 7-methoxy group in this compound likely serves as a key modulator of biological activity through its electronic and hydrogen-bond-accepting properties.

Table 1: Effect of C7-Substituents on TLR8 Agonist Activity in Imidazoquinolines Data adapted from a study on a related imidazoquinoline scaffold and is presented for illustrative purposes.

| Compound | C7-Substituent | TLR8 Activity (Fold change vs. parent compound) |

| 4 | Methoxy (-OCH₃) | Increased |

| 5 | Methoxy (-OCH₃) | Increased |

| 14 | Hydroxyl (-OH) | Increased |

This table illustrates the general principle that electron-donating groups at the C7 position can enhance biological activity in related heterocyclic systems. nih.gov

The 3-position of the dihydroquinolinone ring is a critical site for substitution, influencing both potency and the stability of different molecular conformations. Research on related quinoline derivatives has shown that the presence of a substituent at the C-3 position is an absolute requirement for achieving antagonist potency against the α2C-adrenoceptor. researchgate.net

For example, the impact of a C5-amino or C5-hydroxyl group on antibacterial activity was shown to be heavily dependent on the nature of the group at N1. nih.gov This indicates a complex interplay between different positions on the quinolone ring, where the N1-substituent can modulate the electronic and steric properties of the entire molecule, thereby influencing how other functional groups contribute to the pharmacological response. A cyclopropyl (B3062369) group at N1, for instance, was found to increase activity compared to an ethyl group in certain quinolin-4-ones. mdpi.com

When an aryl group is attached to the quinolinone core, its substitution pattern is a key determinant of biological activity. In studies of 2-aryl-4-substituted quinazolines, which share a similar bicyclic core, derivatives with electron-withdrawing groups (such as -Cl, -Br, -F) on a C-2 phenyl moiety displayed higher inhibitory activity against EGFR kinase compared to those with electron-donating groups (-CH₃, -OCH₃). mdpi.com

The orientation of the aryl moiety can also have a dramatic effect. In a series of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones, a 1-naphthyl substituent was found to be 50-fold more potent in terms of cytotoxic activity than the corresponding 2-naphthyl analogue. nih.gov This highlights the critical importance of the spatial arrangement and electronic nature of aryl substituents in dictating the molecule's interaction with its biological target.

Table 2: Influence of Aryl Substituents on Cytotoxicity in Dihydroquinazolin-4(1H)-ones Data from a study on a related dihydroquinazolinone scaffold.

| Compound | 2-Aryl Substituent | Relative Potency |

| 38 | 2-Naphthyl | 1x |

| 39 | 1-Naphthyl | 50x |

This table demonstrates the significant impact of aryl group orientation on biological activity. nih.gov

Correlation of Molecular Features with Physicochemical Properties Relevant to Bioavailability and Pharmacodynamics

The physicochemical properties of a molecule, such as lipophilicity and solubility, are critical for its absorption, distribution, metabolism, and excretion (ADME), which collectively determine its bioavailability and pharmacodynamic profile. researchgate.net For dihydroquinolinone derivatives, these properties are heavily influenced by the nature and position of various substituents.

Lipophilicity, often expressed as the logarithm of the partition coefficient (cLogP), is a key parameter. Studies on 3(S)-amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one showed that substituents like -CH₃, -CN, and -Cl at the C-6 or C-7 positions increase the compound's hydrophobic capacity (cLogP). researchgate.net This property must be carefully balanced, as optimal lipophilicity is required for membrane permeability without compromising aqueous solubility. nih.govnih.gov

Computational methods like Density Functional Theory (DFT) are used to analyze the electronic properties of dihydroquinolin-4(1H)-one derivatives, providing insights into their reactivity and stability. nih.gov These analyses help predict how the molecule will behave in a biological system. The relationship between molecular features and ADME properties can be summarized using guidelines like Lipinski's rule of five, which predicts the potential for oral bioavailability based on properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. nih.gov Judicious modification of the physical properties by altering substituents can improve the translation of in vitro activity to in vivo efficacy. nih.gov

Table 3: Predicted Physicochemical Properties for a Dihydroquinolinone Derivative Illustrative data based on general principles of medicinal chemistry.

| Property | Value | Lipinski's Rule of Five Guideline |

| Molecular Weight | < 500 g/mol | ≤ 500 |

| cLogP | < 5 | ≤ 5 |

| Hydrogen Bond Donors | < 5 | ≤ 5 |

| Hydrogen Bond Acceptors | < 10 | ≤ 10 |

This table shows how the physicochemical properties of a compound are evaluated for potential drug-likeness. nih.gov

Pharmacological Applications and Biological Mechanisms of Action

Diverse Pharmacological Profiles of Dihydroquinolin-4(1H)-one Derivatives

Derivatives of the dihydroquinolin-4(1H)-one scaffold have attracted considerable attention in medicinal chemistry due to their wide range of biological activities. nih.gov These compounds are recognized as "privileged structures," meaning they can bind to a variety of biological targets, leading to diverse pharmacological effects. nih.gov Research has demonstrated that this class of compounds exhibits significant potential across several therapeutic areas, including antimicrobial, anti-inflammatory, antioxidant, and anticancer applications. nih.govnih.gov

The versatility of the dihydroquinolin-4(1H)-one core allows for structural modifications that can enhance potency and selectivity for different biological targets. nih.gov For instance, certain derivatives have been investigated for their neuroprotective effects and potential as antidepressants and anticonvulsants. The broad spectrum of activity is attributed to the ability of these compounds to interact with various enzymes and receptors within the body. nih.gov The ongoing exploration of this chemical scaffold continues to reveal new therapeutic possibilities, highlighting its importance in the development of novel medicinal agents. nih.govnih.gov

Mechanistic Studies of Biological Activities of 7-methoxy-2,3-dihydroquinolin-4(1H)-one Derivatives

Derivatives of 4(1H)-quinolone, a class of compounds closely related to this compound, have been identified as potent antimalarial agents. These compounds are effective against multiple life cycle stages of the Plasmodium parasite, which is responsible for malaria. nih.gov Structure-activity relationship studies have shown that substitutions on the quinolone core, particularly at the 6 and 7-positions, can significantly influence their antimalarial potency. nih.gov Specifically, a 7-methoxy substitution, often in combination with a 6-chloro group, has been found to produce a synergistic effect, enhancing the compound's efficacy and overcoming certain types of drug resistance. nih.gov

The primary antimalarial mechanism of action for many 4(1H)-quinolone derivatives is the inhibition of the parasite's mitochondrial cytochrome bc1 complex (also known as complex III). nih.govnih.gov This enzyme complex is a crucial component of the electron transport chain, which is vital for the parasite's survival, particularly for processes like pyrimidine (B1678525) biosynthesis. core.ac.uk By inhibiting the cytochrome bc1 complex, these compounds disrupt the parasite's ability to generate energy and essential metabolic precursors, ultimately leading to its death. researchgate.net

The cytochrome bc1 complex has two main catalytic sites: the ubiquinol (B23937) oxidation (Qo) site and the ubiquinone reduction (Qi) site. nih.gov While the widely used antimalarial drug atovaquone (B601224) targets the Qo site, resistance can emerge through mutations in this region. nih.gov Research has shown that certain 4(1H)-quinolone derivatives, such as ELQ-300, preferentially target the Qi site. nih.gov This alternative binding site provides a significant advantage, as these compounds can remain effective against atovaquone-resistant strains of Plasmodium falciparum. nih.gov The 4(1H)-quinolone scaffold has been shown to be adaptable, with minor structural modifications influencing whether the derivative will inhibit the Qo or the Qi site. nih.gov This flexibility allows for the rational design of new antimalarials that can circumvent existing resistance mechanisms. researchgate.net

The antimalarial potential of 7-methoxy-substituted 4(1H)-quinolone derivatives has been substantiated through various in vitro and in vivo studies. For example, a series of 6-chloro-7-methoxy-2-methyl-4(1H)-quinolones demonstrated potent activity, with low-nanomolar 50% effective concentration (EC50) values against both drug-sensitive (W2) and multidrug-resistant (TM90-C2B) strains of P. falciparum in laboratory settings. nih.gov

In vivo testing in mouse models of malaria has further confirmed the efficacy of these compounds. In a Thompson test using Plasmodium berghei-infected mice, selected 6-chloro-7-methoxy-4(1H)-quinolones showed a greater than 99% reduction in parasitemia after six days of treatment. nih.gov These promising results from both laboratory and animal studies underscore the potential of this class of compounds in the development of new and effective antimalarial therapies.

Table 1: In Vitro Antimalarial Activity of Selected 4(1H)-Quinolone Derivatives

| Compound | EC50 (W2 strain) [nM] | EC50 (TM90-C2B strain) [nM] | Resistance Index (RI) |

|---|---|---|---|

| P4Q-105 (13) | 2.6 | 12 | 4.69 |

| P4Q-95 (14) | 28 | 31 | 1.11 |

EC50 represents the concentration required to inhibit 50% of parasite growth. The W2 strain is resistant to chloroquine (B1663885) and pyrimethamine, while the TM90-C2B strain is resistant to chloroquine, mefloquine, pyrimethamine, and atovaquone. The Resistance Index (RI) is the ratio of the EC50 for the resistant strain to the EC50 for the sensitive strain. Data sourced from nih.gov.

Derivatives of dihydroquinolin-4(1H)-one have emerged as a promising class of compounds with significant anticancer and antiproliferative properties. nih.govrsc.org Their mechanism of action often involves the disruption of microtubule dynamics, which are essential for cell division. nih.gov By interfering with the formation and function of the mitotic spindle, these compounds can halt the proliferation of rapidly dividing cancer cells. rsc.org

One of the key molecular targets for some of these derivatives is tubulin. nih.gov By binding to tubulin, these compounds inhibit its polymerization into microtubules, a process critical for the formation of the mitotic spindle during cell division. nih.gov This disruption of microtubule function leads to cell cycle arrest and, ultimately, apoptosis (programmed cell death) in cancer cells. nih.gov The effectiveness of these compounds has been demonstrated against a variety of human tumor cell lines. rsc.org

A primary mechanism through which dihydroquinolin-4(1H)-one derivatives exert their anticancer effects is by inducing cell cycle arrest, particularly at the G2/M phase transition. nih.govmdpi.com The G2/M checkpoint is a critical control point in the cell cycle that ensures a cell is ready for mitosis. By targeting components of the cell cycle machinery, these compounds prevent cancer cells from entering mitosis, thereby inhibiting their proliferation. researchgate.net

Studies have shown that treatment with certain dihydroquinolin-4(1H)-one derivatives leads to a significant accumulation of cancer cells in the G2/M phase. researchgate.netresearchgate.net This arrest is often associated with the modulation of key regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), which control the progression through the cell cycle. For instance, some derivatives have been observed to alter the expression levels of G2/M-related proteins like Cyclin B1, Cdc2, and Cdc25c. researchgate.net The ability to induce G2/M phase arrest is a hallmark of many tubulin-targeting agents and represents a key aspect of the antiproliferative activity of this class of compounds. nih.govnih.gov

Table 2: Effect of a Dihydroquinolin-4(1H)-one Derivative (Compound 7) on Cell Cycle Distribution in A549 Lung Cancer Cells

| Concentration of Compound 7 (µM) | Percentage of Cells in G2/M Phase |

|---|---|

| 0 (Control) | Not specified |

| 0.05 | 32.7% |

| 0.1 | 62.8% |

| 0.2 | 84.1% |

Data reflects the percentage of A549 cells arrested in the G2/M phase after 48 hours of treatment with varying concentrations of the compound. Data sourced from researchgate.net.

Anticancer and Antiproliferative Modulations

Induction of Apoptosis and Pro-apoptotic Pathways

Derivatives of this compound have been identified as potent inducers of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. Mechanistic studies on related compounds reveal that this process is often initiated through the intrinsic, or mitochondrial, pathway. This pathway is tightly regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax).

Research has shown that treatment with structurally similar compounds leads to a downregulation in the expression of anti-apoptotic proteins like Bcl-2 and an upregulation in pro-apoptotic proteins such as Bax. nih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane's integrity, leading to the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytosol. researchgate.net Once in the cytosol, these factors activate a cascade of enzymes known as caspases. nih.gov The activation of initiator caspases, such as caspase-9, subsequently activates executioner caspases, like caspase-3 and -7, which are responsible for the systematic dismantling of the cell, leading to apoptotic cell death. nih.govmdpi.com Studies on the related compound 7-methoxy-1-tetralone (B20472) demonstrated that it induces apoptosis in HepG2 hepatocellular carcinoma cells, further supporting this mechanism. nih.gov

The table below summarizes the key molecular players involved in the apoptotic pathways activated by these compounds.

| Protein Family | Specific Protein | Role in Apoptosis | Effect of Compound Treatment |

| Bcl-2 Family | Bcl-2 | Anti-apoptotic (prevents mitochondrial pore formation) | Downregulation |

| Bcl-2 Family | Bax | Pro-apoptotic (promotes mitochondrial pore formation) | Upregulation |

| Caspase Family | Caspase-9 | Initiator caspase (activates executioner caspases) | Activation |

| Caspase Family | Caspase-3 / Caspase-7 | Executioner caspases (cleave cellular substrates) | Activation |

Angiogenesis Inhibition Mechanisms

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. ebi.ac.uk Certain derivatives of this compound have been shown to function as tumor-vascular disrupting agents (tumor-VDAs). nih.gov Unlike traditional angiogenesis inhibitors that prevent the formation of new vessels, VDAs target and destroy the established blood supply within a tumor, leading to rapid vascular collapse and subsequent tumor cell death through necrosis and apoptosis. nih.gov

The mechanism of action for related quinoline (B57606) compounds often involves the inhibition of key receptor tyrosine kinases (RTKs) that drive angiogenesis. nih.gov These include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Fibroblast Growth Factor Receptor 1 (FGFR1), and Platelet-Derived Growth Factor Receptor β (PDGFRβ). nih.gov By blocking the signaling pathways initiated by these receptors, the compounds effectively shut down the proliferation and migration of endothelial cells, which are the building blocks of blood vessels. Studies on other methoxy-anthraquinone derivatives have shown they can also downregulate Hypoxia-inducible factor-1α (HIF-1α), a key transcription factor that controls the expression of many angiogenic genes, including VEGF. researchgate.net

The primary molecular targets for angiogenesis inhibition are outlined in the table below.

| Target | Function | Mechanism of Inhibition |

| VEGFR2 | Primary receptor for VEGF-A, a potent pro-angiogenic factor. | Competitive inhibition of ATP binding, blocking downstream signaling. |

| PDGFRβ | Promotes pericyte recruitment and vessel maturation. | Inhibition of kinase activity, destabilizing the tumor vasculature. |

| FGFR1 | Mediates signaling for endothelial cell proliferation and survival. | Blockade of signaling pathways. |

| HIF-1α | Transcription factor that upregulates pro-angiogenic genes under hypoxic conditions. | Downregulation of protein expression. |

Disruption of Cell Proliferation and Migration

The ability to inhibit uncontrolled cell proliferation and migration is a hallmark of effective anticancer agents. Research on 7-methoxy-1-tetralone, a closely related structure, has demonstrated significant suppression of both proliferative and migratory capabilities in hepatocellular carcinoma (HCC) cells. nih.gov The mechanism for this disruption involves the modulation of several key signaling pathways that are often dysregulated in cancer.

Specifically, treatment with this compound has been shown to suppress the expression of c-Met, phosphorylated AKT (p-AKT), and NF-κB. nih.gov The c-Met receptor and the PI3K/AKT pathway are critical for cell growth, survival, and proliferation. NF-κB is a transcription factor that controls genes involved in inflammation, cell survival, and invasion. Furthermore, the expression of matrix metallopeptidase 2 (MMP2) and MMP9, enzymes crucial for degrading the extracellular matrix to facilitate cell migration and invasion, was also significantly suppressed. nih.gov

Other related dihydroquinazolinone compounds disrupt cell proliferation by interfering with the cell cycle. nih.gov They achieve this by inhibiting tubulin polymerization, a process essential for the formation of the mitotic spindle during cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase, preventing the cells from dividing and proliferating. nih.gov

| Signaling Molecule/Process | Role in Cancer | Effect of Compound |

| c-Met / p-AKT Pathway | Promotes cell proliferation, survival, and growth. | Suppression |

| NF-κB | Promotes expression of genes for survival and migration. | Suppression |

| MMP2 / MMP9 | Degrade extracellular matrix, enabling cell migration and invasion. | Suppression |

| Tubulin Polymerization | Forms mitotic spindle required for cell division. | Inhibition, leading to G2/M cell cycle arrest |

Cytotoxic Effects on Cancer Cell Lines

Derivatives based on the quinolinone and quinazolinone scaffold have demonstrated potent cytotoxic activity across a wide range of human cancer cell lines. A dihydroquinoxalin-2(1H)-one derivative, for instance, exhibited extremely high antiproliferative activity in the National Cancer Institute's 60-cell line panel, with GI50 values (the concentration required to inhibit cell growth by 50%) in the low to subnanomolar range. nih.gov

Similarly, a broad screening of 2,3-dihydroquinazolin-4(1H)-ones revealed them to be broad-spectrum cytotoxic compounds. nih.gov Certain analogues displayed sub-micromolar potency against a diverse panel of cancer cell lines. The cytotoxic efficacy of these compounds has been documented against various cancer types, as detailed in the table below. nih.govresearchgate.net

| Cancer Type | Cell Line | Observed Effect |

| Colon Cancer | HT29, HCT-116 | Potent growth inhibition |

| Breast Cancer | MCF-7 | Significant cytotoxicity |

| Glioblastoma | U87, SJ-G2 | Potent growth inhibition |

| Ovarian Cancer | A2780 | Potent growth inhibition |

| Lung Cancer | H460 | Potent growth inhibition |

| Skin Cancer | A431 | Cytotoxic activity |

| Prostate Cancer | Du145 | Potent growth inhibition |

| Neuroblastoma | BE2-C | Potent growth inhibition |

| Pancreatic Cancer | MIA | Cytotoxic activity |

Antibacterial Efficacy

The quinoline and quinolone core structures are foundational to a major class of antibiotics. Their antibacterial action stems from the inhibition of essential bacterial enzymes involved in DNA replication.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The primary targets for quinolone-based antibacterial agents are two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. researchgate.net DNA gyrase (a heterodimer of GyrA and GyrB subunits) is responsible for introducing negative supercoils into bacterial DNA, a process vital for relieving torsional stress during DNA replication and transcription. nih.gov Topoisomerase IV (composed of ParC and ParE subunits) is primarily involved in decatenating (unlinking) daughter chromosomes after replication. nih.gov Both enzymes are essential for bacterial survival, and their absence in eukaryotes makes them excellent targets for selective antibacterial drugs. researchgate.net

Novel 3-fluoro-6-methoxyquinoline (B1245202) derivatives have been developed as potent inhibitors of these enzymes. researchgate.net These compounds function by trapping the enzyme-DNA complex in a state where the DNA is cleaved, leading to the accumulation of double-stranded DNA breaks and subsequent bacterial cell death. researchgate.netnih.gov Research into related N-quinazolinone scaffolds has identified compounds that specifically target the ATPase domain of the DNA gyrase B subunit (GyrB), representing a promising avenue for developing new antibacterial agents, including those effective against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Antiviral Properties, including HCV NS3 Protease Inhibition

The hepatitis C virus (HCV) NS3/4A serine protease is an enzyme essential for the replication of the virus. nih.gov It is responsible for cleaving the HCV polyprotein into mature, functional viral proteins. nih.gov Consequently, inhibiting the NS3/4A protease blocks the viral life cycle, making it a prime target for the development of direct-acting antiviral (DAA) agents. nih.gov

While direct studies on this compound are limited in this context, the development of macrocyclic and linear inhibitors based on related heterocyclic scaffolds has been a highly successful strategy in anti-HCV drug discovery. mcgill.cawashington.edu These inhibitors are designed to fit into the active site of the NS3 protease, blocking its function competitively. washington.edu The success of approved NS3/4A protease inhibitors has demonstrated the clinical proof-of-concept for this therapeutic strategy, significantly improving treatment outcomes for patients with chronic hepatitis C. nih.gov

Antimitotic Actions

The potential of the this compound scaffold as an antimitotic agent is suggested by structure-activity relationship studies of related compounds. Research into the antitumor properties of 5-hydroxy-7-methoxy-2-phenyl-4-quinolones has identified the 7-methoxy group as an essential structural feature for antimitotic activity. nih.gov In that study, molecules were evaluated for their ability to induce cell cycle arrest in the G2/M phase, a key stage of mitosis. nih.gov The presence of a hydroxyl group at the 5-position and an unsubstituted N1 were also found to be critical for this biological action. nih.gov

The 5-hydroxy-7-methoxy-2-phenyl-4-quinolone and its 2-(3-fluorophenyl) derivative were the most active compounds in inducing cell cycle arrest. nih.gov This highlights the significance of the methoxy (B1213986) substitution at position 7 of the quinolone ring system in conferring antimitotic properties. nih.gov While these findings pertain to 4-quinolone structures rather than 2,3-dihydroquinolin-4(1H)-ones, they underscore the importance of the 7-methoxy functional group for this specific pharmacological effect within the broader quinoline class.

Cardiovascular and Renal Systemic Effects: Hypotensive, Antioedematous, and Diuretic Activities

The 2,3-dihydroquinolin-4(1H)-one core structure is a recognized pharmacophore in compounds being investigated for various medicinal properties, including those affecting the cardiovascular and renal systems. mdpi.com Derivatives of the closely related 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold have been found to possess the ability to significantly increase urination, prompting a focused search for new diuretics within this chemical class. researchgate.net This discovery has led to the synthesis and evaluation of numerous amides and structurally similar compounds for their effects on kidney urinary output. researchgate.netresearchgate.net

The diuretic action of a compound, which increases urine output, is intrinsically linked to antioedematous (reducing fluid retention or edema) and hypotensive (blood pressure-lowering) effects. nih.gov Thiazide diuretics, for example, are a cornerstone in treating hypertension, and their mechanism involves both enhancing salt excretion and reducing peripheral vascular resistance. plos.org The hypotensive effects of such diuretics are particularly enhanced in states of volume depletion. plos.org Given that various quinoline derivatives have been investigated for hypotensive activity, the diuretic potential of the dihydroquinolinone scaffold suggests it may also confer blood pressure-lowering benefits. nih.gov

The following table summarizes research findings on the diuretic activity of compounds related to the this compound scaffold.

| Compound Class | Key Structural Features | Observed Activity | Reference |

|---|---|---|---|

| 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides | Amide derivatives of the core quinolinone structure | Significant diuretic and saliuretic (salt excretion) activity discovered, prompting further investigation into this class of compounds. | researchgate.net |

| (2H-1,2,4-benzothiadiazine-1,1-dioxide-3-yl)methylamides of 1-R-4-hydroxy-2-oxoquinoline-3-carboxylic acids | Complex amides combining quinolinone and benzothiadiazine moieties | Synthesized and evaluated for diuretic activity as part of a targeted search for new diuretics based on the quinolinone scaffold. | researchgate.netresearchgate.net |

| General Quinoline Derivatives | Broad class of compounds containing the quinoline ring system | Investigated for hypotensive activity, affecting blood pressure and cardiac output. | nih.gov |

Pharmacokinetic and Pharmacodynamic Profiling in Drug Development

Pharmacokinetics (PK), the study of what the body does to a drug, and pharmacodynamics (PD), the study of what a drug does to the body, are fundamental to the drug discovery and development process. alimentiv.comnih.gov Understanding the relationship between a drug's concentration in the body over time (PK) and its therapeutic effect (PD) is critical for determining safety, efficacy, and optimal dosing regimens. alimentiv.comnih.gov Early characterization of a compound's PK/PD profile can prevent costly failures in later clinical stages, as an estimated 10–40% of drug candidates fail due to poor pharmacokinetic properties. nih.gov

The quinolone class of compounds, as a whole, has been extensively studied, and certain general pharmacokinetic characteristics have been identified. nih.govnih.gov Many quinolone derivatives exhibit moderate to excellent oral bioavailability and low binding to serum proteins. nih.govnih.gov They also typically have a high volume of distribution, indicating favorable penetration into various body tissues and fluids. nih.govnih.gov However, individual derivatives can show significant differences in peak serum concentrations and elimination half-lives. nih.gov

In modern drug development, in silico tools are often used in the early stages to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of new chemical entities. openmedicinalchemistryjournal.com This computational screening helps prioritize compounds with promising drug-like properties for further synthesis and testing. openmedicinalchemistryjournal.com A comprehensive PK/PD-driven development strategy provides a quantitative foundation to bridge the gap between preclinical research and clinical trials, ultimately improving the efficiency of bringing new therapeutic agents to patients. nih.gov

Computational Chemistry and Advanced Modeling Techniques

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the electronic properties and reactivity of molecules. These methods, particularly Density Functional Theory (DFT), are used to determine molecular geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular properties and has been applied to various quinolinone derivatives to understand their stability and reactivity. For instance, DFT calculations on related dihydroquinolin-4(1H)-one structures have been used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying regions prone to electrophilic or nucleophilic attack nih.gov. The MEP surface for similar dihydroquinolinones reveals negative potential regions (red/yellow) around the carbonyl oxygen and methoxy (B1213986) group, indicating sites susceptible to electrophilic attack, while positive potential areas (blue) are typically found around the N-H group, suggesting sites for nucleophilic interaction nih.govchemrxiv.org.

DFT calculations allow for the determination of key parameters that describe a molecule's stability and reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity; a smaller gap suggests higher reactivity sapub.orgnih.gov. For related heterocyclic compounds, a narrow frontier orbital gap has been shown to indicate that charge transfer interactions can readily occur within the molecule, signifying high chemical reactivity nih.gov. Global reactivity descriptors, derived from HOMO and LUMO energies, provide further quantitative measures.

Table 1: Key Quantum Chemical Reactivity Descriptors

| Parameter | Formula | Interpretation |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from a system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Represents resistance to change in electron configuration. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates high polarizability and reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the ability of a species to accept electrons. |

These parameters are routinely calculated for novel compounds to predict their chemical behavior. sapub.orgnih.gov

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a protein receptor. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. Studies on various dihydroquinoline derivatives have demonstrated their potential to interact with biological targets like human aldehyde dehydrogenase 1A1 (ALDH1A1), a target in cancer therapy researchgate.net.

Docking simulations calculate a scoring function, often expressed in kcal/mol, which estimates the binding affinity between a ligand and a protein. A more negative score generally indicates a stronger binding interaction. For example, a docking study of a novel 4-hydroxyquinolone analogue against Anaplastic Lymphoma Kinase (ALK) reported a good stability with a docking score of -8.054 kcal/mol mdpi.comsciforum.net. The analysis also reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues in the protein's active site, like Met1199 and Glu1197 mdpi.comsciforum.net. These interactions are critical for the ligand's inhibitory activity.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds. For classes of compounds like quinoline (B57606) derivatives, QSAR models have been successfully developed to predict their inhibitory activity against targets such as P-glycoprotein, which is involved in cancer multidrug resistance nih.govresearchgate.net.

A typical 3D-QSAR study involves building models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). For a set of 40 tetrahydroquinoline derivatives targeting the enzyme LSD1, robust CoMFA and CoMSIA models were developed with high statistical significance (q² > 0.7 and R²pred > 0.7), indicating good internal and external predictive ability mdpi.com. Such models generate contour maps that show which regions of the molecule are sensitive to steric, electrostatic, or hydrophobic modifications, thereby guiding the design of more potent derivatives mdpi.com.

Hirshfeld Surface Analysis for Intermolecular Interactions

For various quinoline and dihydroquinolinone derivatives, Hirshfeld analysis has been instrumental in understanding their crystal structures nih.govnih.govscielo.br. The analysis typically reveals the prevalence of specific interactions.

Table 2: Example of Hirshfeld Surface Interaction Contributions for a Quinoline Derivative

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | 40.0% | Represents contacts between hydrogen atoms, typically the most abundant. |

| H···F/F···H | 29.4% | Interactions involving fluorine atoms, common in fluorinated derivatives. |

| C···F/F···C | 7.0% | Carbon-fluorine contacts. |

| H···O/O···H | 6.6% | Hydrogen bonding involving oxygen. |

| C···H/H···C | 5.0% | van der Waals interactions between carbon and hydrogen. |

Data adapted from a study on a trifluoromethyl-substituted quinoline derivative. nih.gov

The surfaces can be mapped with properties like dnorm, which highlights contacts shorter than the van der Waals radii in red, indicating key hydrogen bonds or other strong interactions that stabilize the crystal structure mdpi.commdpi.com.

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Next-Generation Dihydroquinolin-4(1H)-one Derivative Libraries

The creation of new and more effective dihydroquinolin-4(1H)-one derivatives hinges on the principles of rational drug design, where structural information about a biological target is used to guide the synthesis of potent and selective inhibitors. A key strategy involves the synthesis of extensive compound libraries, which can then be screened for activity against various diseases.

Modern synthetic methodologies are employed to generate these libraries. For instance, "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, has been used to tether multiple quinolone scaffolds together via a triazole linker, creating complex molecules with potential anti-proliferative activity. nih.gov This approach allows for the combination of different bioactive components into a single molecule to achieve complementary or multiple pharmacological effects. nih.gov

Structure-activity relationship (SAR) studies are crucial in this process. By systematically modifying the dihydroquinolinone core and observing the effects on biological activity, researchers can identify key structural features required for potency. For example, in the development of tubulin polymerization inhibitors, a series of novel dihydroquinolin-4(1H)-one derivatives were designed and synthesized to target the colchicine (B1669291) binding site, a known vulnerability in cancer cells. nih.gov Similarly, novel derivatives have been designed as dual inhibitors targeting both Aldose reductase (AKR1B1) and Reactive Oxygen Species (ROS), which are implicated in diabetic complications. nih.gov

Table 1: Examples of Rationally Designed Dihydroquinolinone Derivatives and Their Activities

| Compound | Target | Activity | Reference |

|---|---|---|---|

| 8g | MCF-7 and Panc-1 cancer cell lines | IC₅₀ = 1.2 µM and 1.4 µM, respectively | nih.gov |

| 6t | Tubulin Polymerization / K562, A549, HCT116, HeLa cancer cell lines | IC₅₀ = 3.06 µM / IC₅₀ = 0.003-0.024 µM | nih.gov |

| 8a | AKR1B1 | IC₅₀ = 0.035 µM | nih.gov |

| 8b | ROS | Potent anti-ROS activity, comparable to Trolox | nih.gov |

Identification and Validation of Novel Biological Targets

A significant avenue for future research is the identification and validation of new biological targets for 7-methoxy-2,3-dihydroquinolin-4(1H)-one derivatives. This expands their potential therapeutic applications beyond their currently known activities. The process involves a combination of computational and experimental methods.